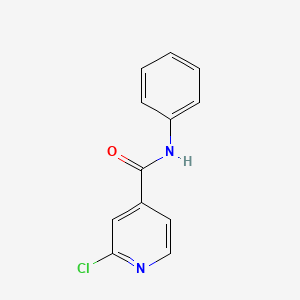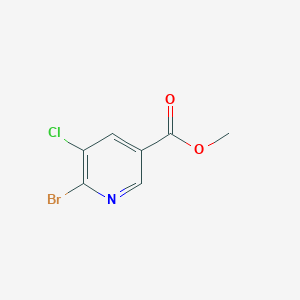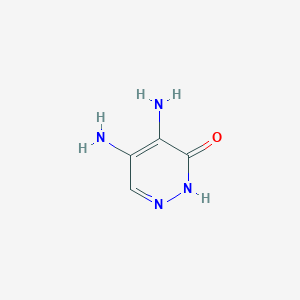
2-Chlor-N-Phenylizonicotinamid
Übersicht
Beschreibung
2-Chloro-N-phenylisonicotinamide, also known as CPI, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular weight of 232.67 . The physical form of this compound is a white to off-white solid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-phenylisonicotinamide is C12H9ClN2O . Its monoisotopic mass is 232.040344 Da .Physical And Chemical Properties Analysis
2-Chloro-N-phenylisonicotinamide has a molecular weight of 232.67 . It is a white to off-white solid . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
2-Chlor-N-Phenylizonicotinamid wurde auf seine antibakterielle Aktivität untersucht, insbesondere gegen grampositive Bakterien wie Staphylococcus aureus und Enterococcus faecalis. Die Fähigkeit der Verbindung, das bakterielle Wachstum und die Biofilmbildung zu hemmen, macht sie zu einem potenziellen Kandidaten für die Behandlung von bakteriellen Infektionen .
Antibiofilmaktivität
Die antibiofilmen Eigenschaften von this compound sind im Kampf gegen arzneimittelresistente Krankheitserreger von Bedeutung. Biofilme sind schützende Schichten, die Bakterien bilden, um sich vor Antibiotika zu schützen. Die Fähigkeit dieser Verbindung, die Biofilmbildung zu stören, kann die Wirksamkeit bestehender antibakterieller Behandlungen verbessern .
Antifungal Anwendungen
Diese Verbindung hat vielversprechende Ergebnisse bei der Hemmung des Wachstums von Fluconazol-resistenten Candida-Arten gezeigt. Ihre antifungale Aktivität, die durch minimale Hemmkonzentration (MIC) und minimale Abtötungskonzentration (MFC) bewertet wurde, deutet auf eine potenzielle Verwendung bei der Behandlung von Pilzinfektionen hin .
Berechnung Chemie
In-silico-Studien unter Verwendung von computergestützten Chemietechniken wie Moleküldocking und -dynamik wurden durchgeführt, um die Wechselwirkung von this compound mit Pilzerregern auf molekularer Ebene zu verstehen. Diese Studien helfen, die Wirksamkeit der Verbindung vorherzusagen, bevor in-vitro- oder in-vivo-Tests durchgeführt werden .
Arzneimittelresistenzforschung
This compound ist wertvoll bei der Untersuchung von Mechanismen der Arzneimittelresistenz, insbesondere bei Pilzerregern. Durch das Verständnis, wie diese Verbindung die Resistenz überwindet, können Forscher Strategien entwickeln, um resistente Pilzstämme zu bekämpfen .
Synergistische Arzneimittelwechselwirkungen
Die Erforschung der Wechselwirkungen zwischen this compound und anderen Antimykotika wie Amphotericin B und Fluconazol ist entscheidend. Obwohl Antagonismus beobachtet wurde, sind diese Studien unerlässlich für die Entwicklung von Kombinationstherapien .
Molekularstrukturanalyse
Die elektronischen Eigenschaften von this compound, wie z. B. HOMO/LUMO-Konturplots und MEP-Karten, wurden untersucht. Das Verständnis dieser Eigenschaften ist wichtig für die Entwicklung neuer Derivate mit verbesserter biologischer Aktivität .
Pharmazeutische Entwicklung
Schließlich macht die breite Palette an biologischen Aktivitäten der Verbindung sie zu einem potenziellen Ausgangspunkt für die Entwicklung neuer Arzneimittel. Ihre Rolle bei der Vorbeugung und Behandlung verschiedener Erkrankungen könnte bei zukünftigen Arzneimittelentwicklungsbemühungen entscheidend sein .
Safety and Hazards
The safety information for 2-Chloro-N-phenylisonicotinamide includes the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P338, P351) .
Relevant Papers One relevant paper found was titled "Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes" . This paper discusses an efficient method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .
Eigenschaften
IUPAC Name |
2-chloro-N-phenylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXNWGTCKPZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567864 | |
| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80194-83-8 | |
| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)












